molecular formula C6H9NO2 B1425559 4-Oxa-7-azaspiro[2.5]octan-6-one CAS No. 1253790-21-4

4-Oxa-7-azaspiro[2.5]octan-6-one

Cat. No. B1425559
CAS RN: 1253790-21-4
M. Wt: 127.14 g/mol
InChI Key: ZCAHJGUQWHVUJE-UHFFFAOYSA-N
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Description

4-Oxa-7-azaspiro[2.5]octan-6-one is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 . It is a solid substance .


Molecular Structure Analysis

The InChI code for 4-Oxa-7-azaspiro[2.5]octan-6-one is 1S/C6H9NO2/c8-5-3-9-6(1-2-6)4-7-5/h1-4H2,(H,7,8) . This indicates the presence of nitrogen (N), oxygen (O), and carbon © atoms in the compound.


Physical And Chemical Properties Analysis

4-Oxa-7-azaspiro[2.5]octan-6-one has a density of 1.2±0.1 g/cm3 . Its boiling point is 353.9±35.0 °C at 760 mmHg . The compound is solid at room temperature .

Scientific Research Applications

Synthesis in Drug Discovery

Li, Rogers-Evans, and Carreira (2013) synthesized novel thia/oxa-azaspiro[3.4]octanes, including structures related to 4-Oxa-7-azaspiro[2.5]octan-6-one. These spirocycles are designed as multifunctional and structurally diverse modules for drug discovery, highlighting their potential in medicinal chemistry (Li, Rogers-Evans, & Carreira, 2013).

Core of Biologically Active Compounds

Sinibaldi and Canet (2008) reviewed the synthesis strategies of compounds including 1-oxa-7-azaspiro[5.4]decane and related structures, which are cores of natural or synthetic products with significant biological activities. This indicates the relevance of 4-Oxa-7-azaspiro[2.5]octan-6-one in the development of biologically active molecules (Sinibaldi & Canet, 2008).

Structural Analysis in Chemical Synthesis

Chiaroni et al. (2000) reported the synthesis of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives from a [3+2] cycloaddition of methylenelactams with nitrones. The study provides insights into the structural features and conformational analysis of spirocyclic compounds related to 4-Oxa-7-azaspiro[2.5]octan-6-one (Chiaroni et al., 2000).

Electrophile Amination in Organic Chemistry

Andreae, Schmitz, Wulf, and Schulz (1992) explored the electrophilic amination of C-H-Acidic compounds with 1-Oxa-2-azaspiro[2.5]octane. Their research contributes to the understanding of reactions involving spirocyclic compounds and has implications for the synthesis of complex organic molecules (Andreae et al., 1992).

Novel Synthesis Approaches

Adamovskyi, Artamonov, Tymtsunik, and Grygorenko (2014) described a rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative to access novel 5-substituted 2-azabicyclo[3.1.0]hexanes. This study illustrates innovative approaches in the synthesis of spirocyclic compounds and their transformation into other useful chemical structures (Adamovskyi et al., 2014).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Mode of Action

It’s worth noting that this compound is a selective electrophilic aminating agent for n-, s-, c-, and o-nucleophiles . This suggests that it may interact with its targets through electrophilic amination, leading to changes in the targets’ structure and function.

Biochemical Pathways

Given its role as an electrophilic aminating agent , it may be involved in the modification of proteins or other biomolecules, potentially affecting multiple biochemical pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Oxa-7-azaspiro[2.5]octan-6-one. For instance, it should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .

properties

IUPAC Name

4-oxa-7-azaspiro[2.5]octan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-5-3-9-6(1-2-6)4-7-5/h1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAHJGUQWHVUJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30724469
Record name 4-Oxa-7-azaspiro[2.5]octan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxa-7-azaspiro[2.5]octan-6-one

CAS RN

1253790-21-4
Record name 4-Oxa-7-azaspiro[2.5]octan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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